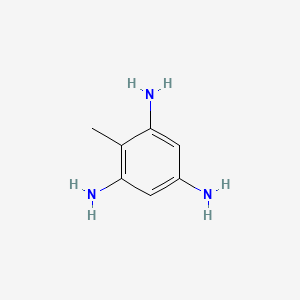

2,4,6-Triaminotoluene

Description

Structure

3D Structure

Propriétés

Numéro CAS |

88-02-8 |

|---|---|

Formule moléculaire |

C7H11N3 |

Poids moléculaire |

137.18 g/mol |

Nom IUPAC |

2-methylbenzene-1,3,5-triamine |

InChI |

InChI=1S/C7H11N3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,8-10H2,1H3 |

Clé InChI |

YYDRNPOEMZZTPM-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1N)N)N |

SMILES canonique |

CC1=C(C=C(C=C1N)N)N |

Autres numéros CAS |

88-02-8 |

Synonymes |

2,4,6-triaminotoluene |

Origine du produit |

United States |

Synthetic Methodologies and Advanced Production Approaches for 2,4,6 Triaminotoluene

Catalytic Hydrogenation Pathways from Nitroaromatic Precursors

The catalytic hydrogenation of 2,4,6-Trinitrotoluene (B92697) is the cornerstone for producing 2,4,6-Triaminotoluene. This process involves the reduction of the three nitro groups on the toluene (B28343) ring to amino groups in the presence of a catalyst and a hydrogen source.

Heterogeneous Catalysis for Efficient Conversion of 2,4,6-Trinitrotoluene

Heterogeneous catalysts are widely employed for the hydrogenation of TNT due to their ease of separation from the reaction mixture and potential for reuse.

Palladium-based catalysts are highly effective for the hydrogenation of TNT. gychbjb.comnih.govcolab.ws Palladium on carbon (Pd/C) is a commercially available and frequently used catalyst for this purpose. gychbjb.com Studies have demonstrated the successful large-scale synthesis of TAT using commercial Pd/C, achieving high yields. gychbjb.com

A notable alternative to traditional carbon supports is "Sibunit," a carbonaceous material with a unique porous structure. A 1% Pd/Sibunit catalyst has been reported to be more advantageous than a 5% equivalent in terms of shortening reaction time and increasing the yield of the target product. nih.gov This catalyst has shown high activity and stability over multiple cycles. nih.govresearchgate.net The use of nitrogen-doped porous carbon-supported palladium has also been explored, offering the benefits of low palladium loading and reusability, which can significantly reduce production costs. patsnap.com

Copper-aluminum oxide catalysts, often derived from double layered hydroxides, have emerged as a promising alternative for the hydrogenation of TNT, particularly in continuous flow reactors. researchgate.netedgccjournal.orgrjpbr.com These catalysts have demonstrated high activity and selectivity in converting TNT to TAT. edgccjournal.orgrjpbr.com A study utilizing a copper-aluminum oxide catalyst in a flow reactor reported a 98% yield of TAT, which was isolated as its double salt with sulfuric acid. researchgate.netedgccjournal.org The use of flow reactors offers advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. researchgate.net

Palladium-Based Catalyst Systems (e.g., Pd/C, Pd/Sibunit)

Optimization of Reaction Parameters in Catalytic Reduction (e.g., temperature, pressure, solvent systems)

The efficiency and selectivity of the catalytic hydrogenation of TNT are significantly influenced by reaction parameters such as temperature, pressure, and the choice of solvent.

Optimal conditions for the synthesis of TAT using a 5% Pd/C catalyst have been identified as a reaction temperature of 60 °C and a hydrogen pressure of 1 MPa. gychbjb.com Another study using a 1% Pd/Sibunit catalyst found that hydrogenation in methanol (B129727) or a mixed methanol/toluene solvent at 50-55 °C and 0.5 MPa pressure yielded excellent results. nih.gov When using a copper-aluminum oxide catalyst in a flow reactor, the reaction was successfully carried out at a temperature of 120°C and a total pressure of 30 bar in methanol. edgccjournal.orgrjpbr.com

The solvent system also plays a crucial role. While ethyl acetate (B1210297) has been used effectively, a mixed solvent of acetone (B3395972) and water (7:1 v/v) has been shown to have good solubilizing ability for all reaction components and helps in preserving the catalyst's activity over multiple cycles. gychbjb.comresearchgate.net

Isolation and Purification Strategies for this compound and its Salts

Due to the instability of this compound, it is often isolated and stored as a more stable salt. colab.ws A common practice is to isolate TAT from the reaction solution in the form of its salts with inorganic acids, such as sulfuric acid or hydrochloric acid. nih.govcolab.wsedgccjournal.org For instance, after hydrogenation, the product can be precipitated as this compound disulfate (TAT·2H₂SO₄) or trichlorohydrate. researchgate.netedgccjournal.orgtandfonline.com The isolation of these salts ensures better stability for storage and further use. colab.ws The free amine can be liberated from its salt by treatment with a base when needed. tandfonline.com

Alternative Reduction Strategies to this compound

While catalytic hydrogenation is the dominant method, other reduction strategies have been explored for the synthesis of this compound. One such method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferric chloride on charcoal. tandfonline.com This approach allows for the stepwise reduction of TNT, and by controlling the stoichiometry of hydrazine hydrate, it is possible to obtain this compound in good yield, isolated as its trichlorohydrate salt. tandfonline.com Another reported method is the reduction of TNT using stannous chloride in a highly acidic medium, which converts the product directly to its hydrochloride salt, thereby preventing further reactions. tandfonline.com

Electrochemical Reduction Approaches for Nitro-Group Conversion

The electrochemical reduction of 2,4,6-Trinitrotoluene to this compound is a promising method that can be conducted at ambient conditions, offering potential advantages in terms of energy efficiency and scalability. nih.govrsc.org This process involves the stepwise reduction of the three nitro groups to amino groups, a transformation that requires a total of 18 electrons and 18 protons. rsc.orgrsc.org

The reduction occurs in distinct steps, often observable as separate reduction peaks in voltammetric studies. acs.org The general mechanism proceeds through the formation of nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed. The electrochemical reduction of each nitro group is a six-electron, six-proton process. Theoretical studies using density functional theory (DFT) have been employed to understand the reaction mechanism on various catalyst surfaces. rsc.orgrsc.org These studies suggest that the initial reduction of the first nitro group is often the rate-limiting step. rsc.org

Research has explored a variety of cathode materials for this conversion, including lead, mercury, and tin, as well as more advanced materials like glassy carbon electrodes (GCE), vanadium dioxide, and various metal nanoparticles. nih.gov The choice of electrode material and the applied potential are critical parameters that influence the efficiency and selectivity of the reduction. For instance, the reduction of nitrotoluene compounds to their corresponding amines has been shown to occur with high current efficiency at potentials ranging from -0.5 to -1.0 V versus a saturated calomel (B162337) electrode (SCE) on various cathodes. nih.gov

DFT studies have predicted that late transition metals with intermediate oxygen affinity, such as copper (Cu), platinum (Pt), palladium (Pd), and iridium (Ir), are likely to be the most active catalysts for the electrochemical reduction of TNT. rsc.org In contrast, metals like gold (Au) and iron (Fe) may be less effective. rsc.org The process is kinetically limited, and the reduction potentials can be influenced by the concentration of TNT. acs.org

While the electrochemical method is well-documented from a mechanistic standpoint, detailed data on preparative-scale synthesis, including specific current densities and isolated yields of this compound, are less commonly reported in the literature. The focus has often been on the analytical application for detecting TNT or for environmental remediation purposes. nih.govrsc.org

Chemical Reduction Methods for Selective Amine Formation

Chemical reduction represents a more traditional and widely implemented approach for the synthesis of this compound from 2,4,6-Trinitrotoluene. These methods often employ metal catalysts or other reducing agents to achieve the conversion of the nitro groups to amines.

One of the most effective and commonly used methods is catalytic hydrogenation . This process involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently utilized catalyst for this transformation. nih.gov In a typical procedure, the hydrogenation of TNT is carried out in a solvent such as methanol or a mixture of methanol and toluene at a temperature of 50–55°C and a hydrogen pressure of 0.5 MPa. nih.gov This method has been reported to produce the sulfuric acid salt of this compound in a high yield of 98%. nih.gov Another notable catalytic system involves a copper-aluminum oxide catalyst, which has also demonstrated a 98% yield of the TAT salt under flow reactor conditions at 120°C and 30 bar of pressure.

The reduction of TNT can also be achieved using metal powders in acidic media. For instance, the reduction of TNT using iron metal (Fe⁰) has been studied, and it was found that complete conversion to this compound is possible, particularly when the initial concentration of TNT is low and the concentration of iron is high. nih.gov A historical method involves the use of tin (Sn) and hydrochloric acid (HCl), where TNT is added to a mixture of mossy tin and concentrated hydrochloric acid at a controlled temperature of 60-75°C. google.com

Other reducing agents have also been explored for this conversion. The use of sodium sulfide has been reported for the reduction of nitroaromatics, often in conjunction with a catalyst like iron(III) chloride. organic-chemistry.org While not specifically detailed for the complete reduction of TNT to TAT in the provided context, it represents a potential route.

The following table summarizes the research findings for various chemical reduction methods for the synthesis of this compound.

| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Product | Yield (%) |

| 2,4,6-Trinitrotoluene | H₂ / 1% Pd/Sibunit | Methanol/Toluene | 50-55 | 0.5 | This compound sulfuric acid salt | 98 |

| 2,4,6-Trinitrotoluene | H₂ / Copper-Aluminum Oxide | Methanol | 120 | 3.0 | This compound sulfuric acid salt | 98 |

| 2,4,6-Trinitrotoluene | Iron (Fe⁰) | - | Ambient | - | This compound | Complete conversion* |

| 2,4,6-Trinitrotoluene | Tin (Sn) / HCl | Water/HCl | 60-75 | - | This compound | - |

*Yield is dependent on the initial TNT to Fe⁰ concentration ratio. nih.gov

Chemical Reactivity, Transformation Pathways, and Derivative Chemistry of 2,4,6 Triaminotoluene

Hydrolysis and Rearrangement Processes

Under specific conditions, particularly in aqueous and acidic environments, 2,4,6-Triaminotoluene can undergo hydrolysis, leading to the substitution of its amino groups with hydroxyl groups.

This conversion is of interest because methylphloroglucinol is a valuable reactant for producing dyes, pigments, polymers, and pharmaceutical substances. researchgate.netnih.gov High yields of methylphloroglucinol have been reported using this method. researchgate.netrjpbr.comnih.gov

Table 1: Synthesis of Methylphloroglucinol from 2,4,6-Trinitrotoluene (B92697) via TAT Intermediate This table summarizes the yields reported in different studies for the hydrogenation of TNT to TAT and subsequent hydrolysis to Methylphloroglucinol.

| Catalyst/System | Solvent | Yield of TAT Salt | Yield of Methylphloroglucinol | Reference |

|---|---|---|---|---|

| 1% Pd/Sibunit | Acetone (B3395972)/Water (7/1 v/v) | Not Isolated | 85-91% | researchgate.netnih.gov |

| Copper-Aluminum Oxide | Methanol (B129727) | 98% (as TAT⋅2H₂SO₄) | 91% (from 0.10 M TNT) | rjpbr.com |

Under aerobic conditions and upon acidification, TAT in culture media can also hydrolyze to phenolic products like hydroxy-diaminotoluenes (HDAT) and dihydroxy-aminotoluenes (DHAT). nih.govresearchgate.net The formation of the fully hydrolyzed product, trihydroxytoluene (THT or methylphloroglucinol), was observed only after heating TAT in water at 100°C. nih.gov

In many biological systems, particularly under anaerobic conditions, this compound is often considered a terminal or "dead-end" metabolite of TNT degradation. nih.govtandfonline.com However, some studies indicate that TAT can be further transformed, though the resulting products are not always fully characterized. osti.govresearchgate.netscilit.com

Under strictly anaerobic conditions, TAT has been observed to convert into unidentified metabolites. researchgate.netasm.org It has been suggested that these transformation products could include polymeric structures, possibly polyazo compounds formed from the condensation of TAT molecules. nih.gov The disappearance of TAT and its azo-derivatives over time in anaerobic sludge experiments led to an unidentified precipitate. nih.gov In other cases, TAT was found to be susceptible to further degradation, but its ultimate fate was not determined. osti.gov The decomposition of TAT is reportedly enhanced under acidic conditions (pH < 6), although the specific products were not identified in that context. nih.gov

Conversion to Phenolic Analogues (e.g., Methylphloroglucinol)

Derivatization for Material Applications (Non-Medical/Biological)

The chemical structure of this compound makes it a useful building block for creating specialized molecules for material science. A notable application is the development of nucleating agents for polymers like polypropylene (B1209903) (PP). acs.orgacs.org

By acylating the three amino groups of TAT, derivatives such as N,N′,N″-triacyl-2,4,6-triaminotoluenes can be synthesized. acs.orgacs.org One such derivative, N,N′,N″-triacetyl-1,3,5-triaminotoluene, has been identified as a highly efficient nucleating agent for polypropylene. acs.org This compound, which can be produced via a simple two-step process of hydrogenating TNT to TAT followed by acylation, significantly improves the crystallization temperature, reduces haze, and increases the tensile strength of polypropylene. acs.orgacs.org This represents a valuable method for upcycling retired TNT into a high-performance polymer additive. acs.org

Furthermore, the conversion of TAT to methylphloroglucinol provides a precursor for various dyes and pigments, demonstrating another route for its application in materials. researchgate.netnih.gov

Precursor in Dyes and Pigments Synthesis

This compound and its derivatives are important intermediates in the synthesis of various colorants. nih.govbutlerov.com The amino groups on the aromatic ring are readily diazotized and coupled with other aromatic compounds to produce a range of dyes, particularly azo dyes. researchgate.net These dyes have applications in coloring materials such as textiles, paper, leather, and furs. researchgate.netatamanchemicals.com

The transformation pathway often begins with the synthesis of TAT from TNT, followed by its use in azo coupling reactions. researchgate.net For instance, after hydrolysis of TAT to form 2,4,6-trihydroxytoluene (also known as methylphloroglucinol), this derivative can be reacted with aryldiazonium salts to create mono-azo compounds. mdpi.comresearchgate.netresearchgate.net Research has demonstrated the synthesis of various structurally different azo dyes from TAT-derived intermediates, which exhibit high colorfastness on textiles like polycaproamide fibers. researchgate.net

| Derivative | Reaction Type | Resulting Product | Yield | Application | Source |

|---|---|---|---|---|---|

| 2,4,6-Trihydroxytoluene (from TAT) | Azo Coupling | Mono-azo compounds | 60-97% | Acid and disperse dyes for polycaproamide fibers | researchgate.net |

| 2,4-Diaminotoluene (related compound) | Azo Coupling with Benzenediazonium chloride | Basic Orange 1 (cationic azo dye) | Not specified | Dyeing | atamanchemicals.com |

| 2,4-Diaminotoluene (related compound) | Condensation with Acetaldehyde | Basic Yellow 9 (acridine dye) | Not specified | Dyeing | atamanchemicals.com |

Building Block for Polymer Synthesis

The trifunctional nature of this compound makes it a valuable monomer for the synthesis of condensation polymers. colab.wsresearchgate.net Its integration into polymer chains can introduce branching and cross-linking, leading to materials with specific thermal and mechanical properties. The conversion of TNT to TAT provides a pathway to various monomers used in the production of high-performance polymers like polyamides and polyimides. butlerov.comresearchgate.net

The general approach involves reacting TAT or its derivatives with other monomers, such as dianhydrides of aromatic tetracarboxylic acids, to form aromatic polymers. researchgate.netosti.gov For example, derivatives like 3,5-diaminoanisole, obtained from TNT, have been used to prepare a number of aromatic polyimides. osti.gov The resulting polymers often exhibit desirable characteristics, such as high thermal stability and solubility in organic solvents. researchgate.netresearchgate.net The synthesis of polyamides and polyimides containing side groups has been shown to result in polymers with improved characteristics compared to their unsubstituted counterparts. colab.wsresearchgate.net Another application is the conversion of TAT into 2,4,6-triisocyanatotoluene (TICT), a monomer that can be used in the production of polyurethanes. begellhouse.comosti.gov

| TAT-derived Monomer | Co-monomer | Resulting Polymer | Key Properties | Source |

|---|---|---|---|---|

| Diamines (from TNT conversion) | Aromatic tetracarboxylic acid dianhydrides | Polyimides | High thermal characteristics, solubility in organic solvents, reduced permittivity. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Diamines (from TNT conversion) | Dicarboxylic acid derivatives | Polyamides | Improved characteristics due to side groups. researchgate.net | researchgate.net |

| 3,5-Diaminoanisole (from TNT) | Dianhydrides of aromatic tetracarboxylic acids | Aromatic Polyimides | Thermostable. osti.gov | osti.gov |

| 2,4,6-Triisocyanatotoluene (TICT) | Polyols (implied) | Polyurethanes | Versatile polymer applications. begellhouse.com | begellhouse.com |

Exploration in Advanced Materials Development

Recent research has focused on utilizing this compound derivatives to create advanced materials with enhanced properties. A notable application is the development of nucleating agents (NAs) for semi-crystalline polymers like polypropylene (PP). acs.orgacs.org Nucleating agents accelerate the crystallization process, leading to improved mechanical and optical properties of the polymer.

A study demonstrated that N,N′,N″-triacetyl-1,3,5-triaminotoluene, synthesized in two steps from TAT, acts as a highly efficient nucleating agent for isotactic polypropylene (iPP). acs.orgacs.org The synthesis involves the hydrogenation of TNT to produce TAT, followed by an acylation reaction. acs.org The addition of this TAT-derived compound to polypropylene resulted in significant improvements in its physical properties. acs.org This innovative use of a TAT derivative showcases a cost-effective and environmentally friendly route to high-performance polymer additives, particularly as it provides a valuable use for retired TNT. acs.orgacs.org

| Property | Enhancement | Condition | Source |

|---|---|---|---|

| Crystallization Temperature (Tc) | Increased by 10.0 °C | At ≤ 1 wt% content | acs.org |

| Haze | Reduced by 12.3 | Not specified | acs.org |

| Tensile Strength | Increased by 4.9 MPa | Not specified | acs.org |

Environmental Transformation and Bioremediation Pathways Involving 2,4,6 Triaminotoluene

Biotransformation of 2,4,6-Trinitrotoluene (B92697) (TNT) to 2,4,6-Triaminotoluene

The conversion of TNT to TAT is primarily a biological process driven by microorganisms under specific environmental conditions. This biotransformation is a critical step in the detoxification of TNT-contaminated sites.

Anaerobic Microbial Degradation Mechanisms

Under anaerobic conditions, a variety of microorganisms can reduce TNT to TAT. nih.govnih.gov This process is advantageous as it avoids the formation of highly recalcitrant azoxy compounds that can occur under aerobic conditions. nih.govnih.gov

The transformation of TNT to TAT occurs through a sequential reduction of its three nitro (–NO₂) groups to amino (–NH₂) groups. researchgate.netmdpi.com This process involves the transfer of six electrons to each nitro group. The initial reduction of TNT forms aminodinitrotoluene isomers, primarily 2-amino-4,6-dinitrotoluene (B165273) (2-ADNT) and 4-amino-2,6-dinitrotoluene (B94180) (4-ADNT). tandfonline.comnih.govcdnsciencepub.com These intermediates are then further reduced to diaminonitrotoluene (DANT) isomers, such as 2,4-diamino-6-nitrotoluene (B1208478). tandfonline.comnih.govcdnsciencepub.com The final step is the reduction of the remaining nitro group to form this compound. tandfonline.comnih.gov The para-position nitro group is typically reduced first, followed by the ortho-position nitro groups. eeer.org

A variety of enzymes are involved in the stepwise reduction of TNT. Nitroreductases are a key class of enzymes that catalyze the reduction of nitroaromatic compounds. researchgate.net These enzymes can be classified as oxygen-insensitive (Type I) or oxygen-sensitive (Type II). biorxiv.org Oxygen-sensitive nitroreductases, found in bacteria like Clostridium, are particularly important under anaerobic conditions. nih.govmedcraveonline.com

Hydrogenases also play a role, especially in clostridial species, where they can mediate the H₂-dependent reduction of TNT. oup.com Carbon monoxide dehydrogenase in some bacteria has also been shown to be involved in TNT reduction. oup.com In some cases, the reduction of the final nitro group to form TAT is catalyzed by enzymes like disulfite reductase, which has been identified in Desulfovibrio sp. ethz.ch

Several genera of bacteria have been identified as capable of transforming TNT to TAT under anaerobic conditions. Strict anaerobes like Clostridium and Desulfovibrio are well-studied for this capability. nih.govresearchgate.netnih.gov For instance, various Clostridium species have demonstrated the ability to rapidly reduce TNT and its intermediate, DANT, to TAT. nih.gov Sulfate-reducing bacteria, such as Desulfovibrio sp., can utilize TNT as a nitrogen source and reduce it to TAT. nih.gov Other bacteria that can initiate this transformation include Lactobacillus sp., Pseudomonas sp., E. coli, and Salmonella choleraesuis. researchgate.net Microbial consortia, often found in anaerobic sludge, are also effective in the complete reduction of TNT to TAT. nih.goviwaponline.com

Microbial Strains Involved in TNT to TAT Transformation

| Genus | Specific Strain(s) | Key Findings | References |

|---|---|---|---|

| Clostridium | Various species | Rapidly reduces TNT and DANT to TAT. | nih.govresearchgate.netnih.gov |

| Desulfovibrio | Desulfovibrio sp. | Utilizes TNT as a nitrogen source, reducing it to TAT. Can be enhanced by a carbon source like pyruvate (B1213749). | nih.govresearchgate.netcdnsciencepub.comnih.gov |

| Pseudomonas | Pseudomonas sp. | Can initiate the anaerobic degradation pathway of TNT. | researchgate.net |

| Lactobacillus | Lactobacillus sp. | Can initiate the anaerobic degradation pathway of TNT. | researchgate.net |

| Mixed Cultures | Anaerobic sludge | Effective in the complete reduction of TNT to TAT, often with a supplemental carbon source. | nih.goviwaponline.com |

Role of Nitroreductases and Hydrogenases in Microbial Pathways

Intermediates in TNT Reduction Leading to this compound

The pathway from TNT to TAT involves several key intermediate compounds. The most common initial products are the monoamino-dinitrotoluenes: 4-amino-2,6-dinitrotoluene (4-ADNT) and 2-amino-4,6-dinitrotoluene (2-ADNT). nih.govcdnsciencepub.com These are formed through the reduction of one of the nitro groups.

Further reduction leads to the formation of diamino-nitrotoluene isomers, including 2,4-diamino-6-nitrotoluene (2,4-DANT) and 2,6-diamino-4-nitrotoluene (B1213746) (2,6-DANT). nih.goviwaponline.com Hydroxylamine (B1172632) derivatives, such as 2-hydroxylamino-4,6-dinitrotoluene (B1238210) and 4-hydroxylamino-2,6-dinitrotoluene, can also be formed as transient intermediates before being reduced to the corresponding amino groups. nih.gov

Key Intermediates in the Anaerobic Reduction of TNT to TAT

| Intermediate Compound | Chemical Formula | Position in Pathway | References |

|---|---|---|---|

| 2-Amino-4,6-dinitrotoluene (2-ADNT) | C₇H₇N₃O₄ | Initial reduction product | nih.govcdnsciencepub.com |

| 4-Amino-2,6-dinitrotoluene (4-ADNT) | C₇H₇N₃O₄ | Initial reduction product | nih.govcdnsciencepub.com |

| 2,4-Diamino-6-nitrotoluene (2,4-DANT) | C₇H₈N₄O₂ | Secondary reduction product | tandfonline.comnih.govnih.gov |

| 2,6-Diamino-4-nitrotoluene (2,6-DANT) | C₇H₈N₄O₂ | Secondary reduction product | nih.gov |

Fate of this compound in Environmental Systems

Once formed, the fate of this compound in the environment is complex. While its formation is a significant step in detoxification, TAT itself can undergo further transformations. Under strictly anaerobic and neutral pH conditions, TAT is relatively stable. nih.gov However, it is often considered a "dead-end" metabolite in many anaerobic biodegradation processes, meaning its mineralization (complete breakdown to CO₂ and water) does not readily occur. nih.gov

Some studies have reported the further transformation of TAT. For example, under certain anaerobic conditions, TAT has been observed to transform into azo derivatives. nih.gov If conditions become aerobic or acidic, TAT can be converted to phenolic compounds like hydroxy-diaminotoluenes and dihydroxy-aminotoluenes. nih.gov The ultimate fate of TAT in many environmental systems is covalent binding to soil organic matter, which immobilizes the compound and reduces its bioavailability and potential for further migration. ethz.ch

Subsequent Transformations of this compound Metabolites

Once formed, this compound is subject to further chemical changes, particularly when environmental conditions shift. Under sustained anaerobic conditions, TAT itself does not typically produce phenolic compounds. However, if the anaerobic environment is altered by aeration or acidification, TAT can be transformed into corresponding phenolic metabolites.

At room temperature and upon exposure to air or under acidic conditions (pH 3), TAT in a culture medium can be converted to hydroxy-diaminotoluenes and dihydroxy-aminotoluenes. nih.govasm.orgnih.gov The formation of trihydroxytoluene from TAT has been observed, but this transformation generally requires more extreme conditions, such as heating in water to 100°C. nih.govasm.orgnih.gov These transformation pathways are significant as they represent a shift from amino- to hydroxyl-functional groups, which can alter the compound's reactivity and bioavailability. It is important to note that these subsequent transformations of TAT are not typically associated with significant mineralization. nih.gov

Formation of Azo Compounds from this compound

A significant transformation pathway for this compound under anaerobic conditions is its conversion into larger, more complex molecules known as azo compounds. This process is biotic, as evidenced by the fact that it occurs in the presence of active anaerobic sludge but not with autoclaved (sterilized) sludge. nih.govasm.org

At a neutral pH of around 7.2, TAT can undergo oxidative coupling to form dimeric azo derivatives. nih.govasm.org Specific azo compounds that have been identified include:

2,2′,4,4′-tetraamino-6,6′-azotoluene

2,2′,6,6′-tetraamino-4,4′-azotoluene

These tetraamino-azotoluene isomers are formed as TAT begins to disappear from the system, typically after several days of incubation under anaerobic conditions. nih.gov Over a more extended period of about 30 days, these initial azo-derivatives can also disappear, leading to the formation of an unidentified precipitate, which is suspected to be a larger polyazo compound. nih.gov This polymerization represents a natural attenuation process where the initial contaminant is sequestered into less mobile forms.

| Transformation Product | Formation Condition | Precursor Compound |

| Hydroxy-diaminotoluenes | Aeration/Acidification (pH 3) | This compound |

| Dihydroxy-aminotoluenes | Aeration/Acidification (pH 3) | This compound |

| Trihydroxytoluene | Heating in water (100°C) | This compound |

| 2,2′,4,4′-tetraamino-6,6′-azotoluene | Anaerobic, pH 7.2 | This compound |

| 2,2′,6,6′-tetraamino-4,4′-azotoluene | Anaerobic, pH 7.2 | This compound |

| Polyazo compounds | Prolonged anaerobic incubation | Azo derivatives of TAT |

Covalent Binding to Soil Organic Matter

A crucial aspect of the environmental fate of this compound and other amino-derivatives of TNT is their ability to covalently bind to soil organic matter, particularly humic acids. This process is a key mechanism for the detoxification and immobilization of these contaminants in soil.

The amino groups of TAT are highly reactive and can form strong, covalent bonds with components of humic substances. Studies using 15N NMR spectroscopy have provided evidence for the formation of specific types of bonds. The primary amino groups of TAT can undergo nucleophilic addition reactions with quinone and other carbonyl groups present in humic acids. This leads to the formation of various linkages, including:

Amide linkages: Formed through the reaction of amino groups with carboxylic acid functionalities in the humic structure.

Imine linkages: Resulting from the reaction of amino groups with carbonyl (quinone) groups.

This covalent binding results in the formation of non-extractable residues, effectively sequestering the contaminant within the soil matrix. The formation of these bonds is considered a significant detoxification pathway because the bound residues are less bioavailable and have reduced toxicity.

Implications for Environmental Remediation Technologies

The transformation pathways of this compound have significant implications for the design and implementation of environmental remediation strategies for sites contaminated with TNT.

Strategies for Enhanced Biodegradation in Contaminated Matrices

To improve the efficiency of bioremediation, various strategies have been developed to enhance the degradation of TNT and its metabolites, including this compound. These strategies often focus on increasing the bioavailability of the contaminants and stimulating microbial activity.

One effective approach is the use of surfactants . For example, the addition of Tween 80, a non-ionic surfactant, has been shown to increase the desorption of TNT from soil particles, making it more accessible to microorganisms. psu.edu In one study, the addition of Tween 20 to a culture with charcoal-immobilized Bacillus sp. YRE1 resulted in a 96% reduction in TNT, compared to an 82.11% reduction with Tween 80. researchgate.net Another study using rhamnolipid biosurfactant at 60 mg/L in an aerobic process achieved a 98% TNT removal efficiency over 120 days. researchgate.net

The addition of co-substrates is another vital strategy. Microorganisms often require an additional carbon source to support the cometabolic degradation of TNT. Molasses is a commonly used co-substrate that provides a readily available source of carbon and electrons. Research has demonstrated that combining a surfactant with a co-substrate can be particularly effective. In a soil slurry reactor, the combination of Tween 80 and molasses led to a faster removal of TNT and its metabolite 4-amino-2,6-dinitrotoluene (35 days) compared to using molasses alone (45 days). psu.edu The use of supplemental energy sources like molasses, NH4Cl, and Tween 80 can increase the degradation rate constant of TNT by approximately 3.3-fold (from 0.068 h⁻¹ to 0.224 h⁻¹). jmb.or.kr

| Enhancement Strategy | Agent | Effect on Biodegradation |

| Surfactant Addition | Tween 80 | Increases desorption of TNT from soil, enhancing bioavailability. psu.edu |

| Surfactant Addition | Tween 20 | Achieved 96% TNT reduction with immobilized Bacillus sp. researchgate.net |

| Biosurfactant Addition | Rhamnolipid | Led to 98% TNT removal in an aerobic soil system. researchgate.net |

| Co-substrate Addition | Molasses | Provides a carbon source to support cometabolic degradation. psu.edu |

| Combined Approach | Tween 80 + Molasses | Faster removal of TNT and its metabolites compared to molasses alone. psu.edu |

| Combined Approach | Molasses + NH4Cl + Tween 80 | Increased TNT degradation rate constant by 3.3-fold. jmb.or.kr |

Integration of Bioreduction as a Pretreatment Method

The complete bioremediation of TNT-contaminated sites often involves a multi-step approach, where anaerobic bioreduction serves as a critical pretreatment step. This strategy leverages the efficient reduction of TNT to this compound under anaerobic conditions, followed by a subsequent treatment phase to address the resulting metabolites.

An anaerobic/aerobic treatment sequence is a common and effective strategy. In the initial anaerobic phase, TNT is reduced to its amino-derivatives, primarily TAT. This step is crucial for detoxification, as the amino compounds are generally less toxic and mutagenic than the parent TNT. Following the anaerobic stage, an aerobic "polishing" stage is implemented. The purpose of the aerobic phase is to mineralize the fermentation products generated during the anaerobic phase and to potentially promote the transformation of the amino-derivatives.

Advanced Analytical Methodologies for 2,4,6 Triaminotoluene Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating TAT from complex matrices, such as environmental samples or biotransformation media, and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of TAT and other TNT metabolites. researchgate.netmontana.edu Reversed-phase (RP) HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. sielc.com

Various detection systems can be coupled with HPLC to enhance selectivity and sensitivity:

UV-Vis Detection: Due to its aromatic nature, TAT exhibits absorbance in the ultraviolet-visible (UV-Vis) range, making UV detection a widely used method. montana.edu Chromatograms are often monitored at multiple wavelengths, such as 220, 230, and 254 nm, to characterize the compound. montana.edu HPLC with UV detection is noted for its accessibility and simplicity. plos.org

Diode Array Detection (DAD): DAD provides comprehensive spectral information by acquiring spectra across a range of wavelengths simultaneously, which aids in compound identification and purity assessment. researchgate.netmontana.edu

Electrochemical Detection (ECD): ECD offers high sensitivity and selectivity for electroactive compounds like TAT. lcms.cz It is particularly advantageous for analyzing trace amounts in complex samples. lcms.cznih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with MS provides high sensitivity and specificity, allowing for definitive identification based on mass-to-charge ratio. nih.gov

The separation efficiency in HPLC can be influenced by several factors. Temperature is a key parameter for achieving optimal baseline separation of TNT metabolites, with increased temperatures often leading to shorter retention times and improved peak resolution. researchgate.net The use of ion-pair reagents can also modify the retention behavior of polar compounds like TAT. researchgate.net For instance, a gradient method on a Supelcosil LC-8 column has been shown to separate a wide range of TNT metabolites, including TAT, in a single run. researchgate.net

Table 1: HPLC Methods for 2,4,6-Triaminotoluene Analysis

| Column Type | Mobile Phase | Detection Method | Key Findings |

|---|---|---|---|

| Newcrom R1 (Reverse Phase) | Acetonitrile (B52724), Water, Phosphoric Acid | UV, MS | Suitable for separation and can be adapted for MS by replacing phosphoric acid with formic acid. sielc.com |

| Supelcosil LC-8 (Reverse Phase) | Methanol (B129727), Phosphate Buffer | Diode Array Detection (DAD) | A gradient method achieved baseline separation of TAT and other TNT metabolites. researchgate.net |

| Diol Column | Not specified | UV | Demonstrated improved resolution and reduced solvent consumption compared to C-18 columns. plos.org |

Gas Chromatography (GC) Applications in Environmental Analysis

Gas Chromatography (GC) is another powerful technique for the analysis of TAT, particularly in environmental samples like soil and water. dtic.milntt.edu.vn When coupled with mass spectrometry (GC-MS), it provides a robust method for both quantification and identification. ntt.edu.vncanada.ca

In a typical GC-MS analysis of soil samples, an extraction step using a solvent like acetonitrile is performed, often aided by ultrasonication. ntt.edu.vn The extract is then injected into the GC-MS system. The method can achieve low detection limits, in the nanogram per gram (ng/g) range, with good recovery and precision. ntt.edu.vn

Solid-phase microextraction (SPME) can be used as a sample preparation technique prior to GC-MS analysis. canada.caoup.com SPME is a solvent-free method that can pre-concentrate analytes from a sample matrix, thereby increasing the sensitivity of the analysis. canada.ca It has been successfully used to monitor the biotransformation of TNT and the appearance of its metabolites, including TAT. canada.caoup.com

Spectroscopic Approaches for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for the structural elucidation and definitive identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of TAT. Both proton (¹H) and carbon-13 (¹³C) NMR are employed.

¹H NMR: The ¹H NMR spectrum provides information on the number and types of hydrogen atoms in the molecule. libretexts.org For TAT, signals corresponding to the aromatic protons and the protons of the amino and methyl groups would be expected.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the structure. libretexts.org In toluene (B28343), for example, five distinct signals are observed for the different carbon atoms. libretexts.org The chemical shifts in ¹³C NMR are influenced by factors such as hybridization and the electronegativity of neighboring atoms. libretexts.org

NMR data for TAT is available in spectral databases. nih.gov The use of isotopic labeling, such as with ¹⁵N, can provide further insights into the structure and transformation pathways of related compounds. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of TAT and to obtain structural information through the analysis of its fragmentation patterns. msu.edu

Electron impact (EI) is a common ionization method used in MS. msu.edu When a molecule is subjected to EI, it can lose an electron to form a molecular ion (M+), which can then fragment into smaller ions. The fragmentation pattern is characteristic of the molecule's structure. msu.educapes.gov.br For TAT, the protonated molecule [M+H]⁺ has been detected at m/z 138 in positive-mode MS. researchgate.net

Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways of ions, providing more detailed structural information. capes.gov.br Liquid chromatography-mass spectrometry (LC-MS) has been used to identify TAT and its derivatives in biotransformation studies, with atmospheric pressure chemical ionization (APCI) being a suitable ionization source. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for the characterization of TAT.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The IR spectrum of TAT would be expected to show characteristic absorption bands for the amino (N-H) groups, the aromatic ring (C-H and C=C stretching), and the methyl group (C-H stretching and bending). docbrown.infovscht.cz The broadness of certain peaks, such as the N-H stretch, can indicate hydrogen bonding. spectroscopyonline.com The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique for each compound. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. msu.edu This technique is particularly useful for conjugated systems, such as the aromatic ring in TAT. msu.edu The absorption spectrum of a related compound, 2,4,6-trinitrophenol (TNP), shows distinct peaks that shift upon chemical modification, indicating changes in the electronic structure. researchgate.net Similarly, the UV-Vis spectrum of TAT provides information about its electronic transitions and can be used for quantification.

Table 2: Spectroscopic Data for this compound and Related Compounds

| Technique | Compound | Characteristic Data | Reference |

|---|---|---|---|

| Mass Spectrometry (MS) | This compound (TAT) | Protonated molecule [M+H]⁺ at m/z 138. | researchgate.net |

| ¹³C NMR | Toluene | Five distinct signals for the different carbon atoms. | libretexts.org |

| IR Spectroscopy | General Amines | N-H stretching vibrations. | vscht.cz |

| UV-Vis Spectroscopy | 2,4,6-Trinitrotoluene (B92697) (TNT) | Absorption peak at 230 nm and a lower intensity peak near 340 nm. | researchgate.net |

Combination of Analytical Techniques for Comprehensive Profiling

The comprehensive analysis of this compound (TAT) and its related compounds, particularly in complex environmental or biological matrices, often necessitates the use of more than one analytical technique. lcms.cz A single method may not provide the required selectivity, sensitivity, or coverage for all analytes of interest, which can range from non-polar precursors to the highly polar TAT. lcms.cznih.gov By combining different analytical methods, researchers can achieve a more complete and accurate profile of the chemical species present. actascientific.comchemijournal.com Hyphenated techniques, which involve the direct coupling of a separation method with a detection method (e.g., Liquid Chromatography-Mass Spectrometry), are particularly powerful for this purpose. chemijournal.comajrconline.org

Research into the biotransformation of 2,4,6-trinitrotoluene (TNT) highlights the complementary nature of different analytical approaches. nih.gov In studies of anaerobic sludge, a combination of Solid-Phase Microextraction–Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) was employed for a comprehensive analysis of the degradation pathway leading to TAT. nih.gov

The SPME-GC-MS method was effective for identifying the less polar and more volatile intermediates in the TNT reduction process. nih.gov However, due to its high polarity and water solubility, TAT itself was not detected by this method. nih.gov The analysis of TAT required a different approach, namely High-Performance Liquid Chromatography (HPLC) and LC-MS. nih.gov An HPLC method using an ion-pairing agent was able to detect the formation and subsequent disappearance of TAT. nih.gov The combination of these techniques allowed for a time-course study of the entire biotransformation process, from the rapid disappearance of TNT to the formation of various aminotoluene intermediates and the eventual accumulation and subsequent transformation of TAT. nih.gov

| Compound | Analytical Technique Used for Detection | Reference |

|---|---|---|

| 2-Amino-4,6-dinitrotoluene (B165273) (2-ADNT) | SPME-GC-MS | nih.gov |

| 4-Amino-2,6-dinitrotoluene (B94180) (4-ADNT) | SPME-GC-MS | nih.gov |

| 2,4-Diamino-6-nitrotoluene (B1208478) (2,4-DANT) | SPME-GC-MS | nih.gov |

| 2,6-Diamino-4-nitrotoluene (B1213746) (2,6-DANT) | SPME-GC-MS | nih.gov |

| This compound (TAT) | HPLC, LC-MS | nih.gov |

| Azo derivatives of TAT | LC-MS | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a leading technique for the simultaneous analysis of TAT precursors and related compounds. nih.govresearchgate.net This powerful hyphenated method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. wikipedia.org Tandem MS (or MS/MS) involves multiple stages of mass analysis, allowing for the fragmentation of selected ions to generate characteristic product ions, which provides a high degree of confidence in compound identification and quantification. wikipedia.org

A validated LC-MS/MS method has been developed for the simultaneous quantification of TNT and its primary metabolites in urine samples. nih.gov While this specific study focused on the precursors, the methodology is directly applicable to the analysis of TAT. The method demonstrates the precise and accurate measurements achievable with LC-MS/MS. nih.gov Such methods are crucial for understanding the metabolic fate of these compounds. nih.govresearchgate.net In another application, LC-MS was used to verify the results of a newer, faster method—sodium dodecyl sulfate (B86663) micellar electrokinetic chromatography (SDS MEKC)—for the analysis of TNT biotransformation products, including TAT, confirming the role of LC-MS as a benchmark technique. canada.ca

| Parameter | Specification | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Column | Agilent Poroshel 120 EC-C18 (2.1 mm × 75 mm × 2.7 μm) | nih.gov |

| Mobile Phase A | 0.1% formic acid in water | nih.gov |

| Mobile Phase B | 0.1% formic acid in acetonitrile | nih.gov |

| Elution | Gradient flow | nih.gov |

| Correlation Coefficient (r²) | >0.99 for TNT and its metabolites | nih.gov |

Innovative combinations of techniques are also being explored for the detection of TAT. One such method involves catalytic paper spray ionization mass spectrometry. acs.orgpradeepresearch.org In this approach, 2,4,6-trinitrotoluene is catalytically reduced to this compound on a specialized substrate (Pt nanoparticle-decorated nanotubes) and then detected directly using in-situ ambient ionization mass spectrometry. acs.orgpradeepresearch.org This method leverages tandem mass spectrometry (MS/MS) with collision-induced dissociation to confirm the identity of the TAT product. pradeepresearch.org The tandem mass spectrum provides a unique fragmentation pattern that serves as a structural fingerprint for the molecule. pradeepresearch.org

| Precursor Ion (m/z) | Product Ions (m/z) | Reference |

|---|---|---|

| 138 | 123, 121, 107, 106, 92, 90 | pradeepresearch.org |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.